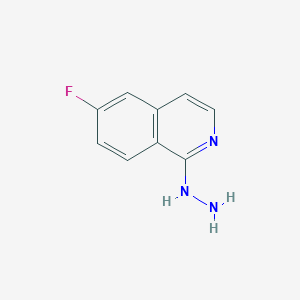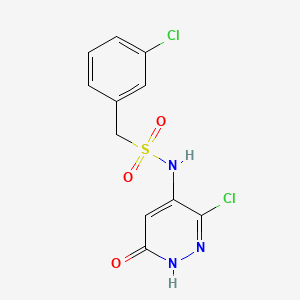
5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one is an organic compound with a unique structure that includes two methoxy groups and a dihydronaphthalene core
Vorbereitungsmethoden
The synthesis of 5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the naphthalene core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of methoxy groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Reduction of the naphthalene core: The naphthalene core can be partially reduced to form the dihydronaphthalene structure using hydrogenation reactions with catalysts like palladium on carbon.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.
Analyse Chemischer Reaktionen
5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to fully saturated naphthalene derivatives using hydrogenation with catalysts.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Wissenschaftliche Forschungsanwendungen
5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one can be compared with other similar compounds, such as:
5,7-Dimethoxy-1-tetralone: Similar structure but lacks the dihydronaphthalene core.
5,7-Dimethoxy-2-tetralone: Similar structure but with different positioning of the methoxy groups.
5,7-Dimethoxy-3,4-dihydro-1H-naphthalen-2-one: Similar structure but with different functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups and the dihydronaphthalene core, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
87656-89-1 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
5,7-dimethoxy-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H14O3/c1-14-10-6-8-5-9(13)3-4-11(8)12(7-10)15-2/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
JDFOXCCZZZWMNQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CCC(=O)C2)C(=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13684196.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine](/img/structure/B13684199.png)
![N-[2-[[2-(3-Indolyl)ethyl]amino]-2-oxoethyl]-3-phenyl-1H-indole-5-carboxamide](/img/structure/B13684205.png)



![3-Chloronaphtho[2,3-b]benzofuran](/img/structure/B13684222.png)





